molecular formula C22H25NO6S B10757469 2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[A]heptalen-7-YL]acetamide

2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[A]heptalen-7-YL]acetamide

Cat. No.: B10757469
M. Wt: 431.5 g/mol
InChI Key: TYDIWMTWTXFWSY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-MERCAPTO-N-[1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDRO-BENZO[A]HEPTALEN-7-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-MERCAPTO-N-[1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDRO-BENZO[A]HEPTALEN-7-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-MERCAPTO-N-[1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDRO-BENZO[A]HEPTALEN-7-YL]ACETAMIDE involves its interaction with molecular targets such as tubulin. Tubulin is a protein that plays a crucial role in cell division by forming microtubules. This compound binds to tubulin, preventing its polymerization into microtubules, thereby inhibiting cell division . This mechanism is similar to that of other tubulin-binding agents like colchicine and vinblastine .

Comparison with Similar Compounds

2-MERCAPTO-N-[1,2,3,10-TETRAMETHOXY-9-OXO-5,6,7,9-TETRAHYDRO-BENZO[A]HEPTALEN-7-YL]ACETAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and mechanism of action.

Properties

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

2-sulfanyl-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C22H25NO6S/c1-26-17-8-6-13-14(10-16(17)24)15(23-19(25)11-30)7-5-12-9-18(27-2)21(28-3)22(29-4)20(12)13/h6,8-10,15,30H,5,7,11H2,1-4H3,(H,23,25)/t15-/m0/s1

InChI Key

TYDIWMTWTXFWSY-HNNXBMFYSA-N

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CS

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CS

Origin of Product

United States

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